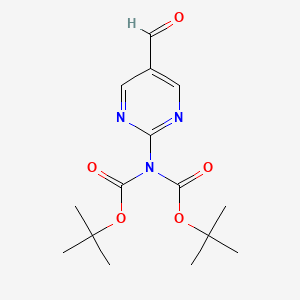
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a formyl group, and a pyrimidinyl-imidodicarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl alcohol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance that can influence the compound’s reactivity. The pyrimidinyl-imidodicarboxylate moiety can interact with enzymes and other proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate:
2,4-Di-tert-butylphenol: A compound used as an antioxidant in various applications.
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness
Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is unique due to its combination of functional groups, which provide a distinct reactivity profile
Propiedades
Fórmula molecular |
C15H21N3O5 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
tert-butyl N-(5-formylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21N3O5/c1-14(2,3)22-12(20)18(13(21)23-15(4,5)6)11-16-7-10(9-19)8-17-11/h7-9H,1-6H3 |
Clave InChI |
CZWZMZXTHMADID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


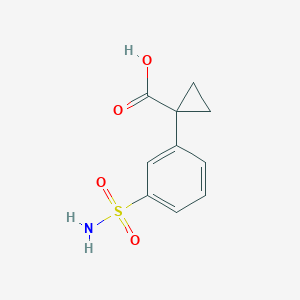
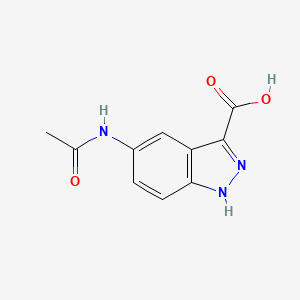

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


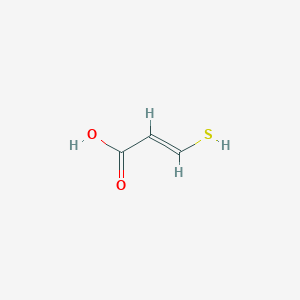
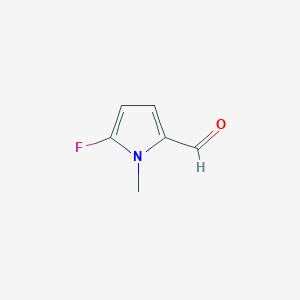
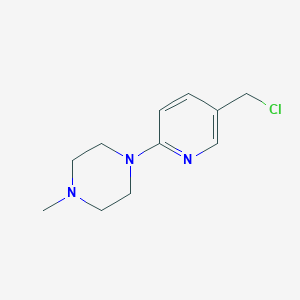
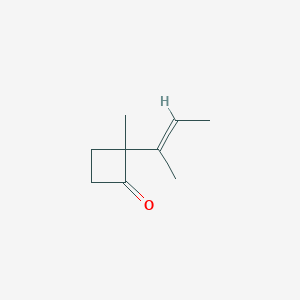
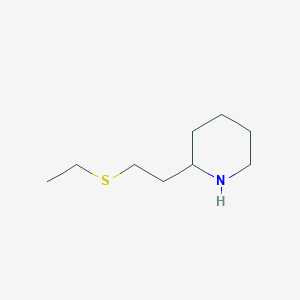
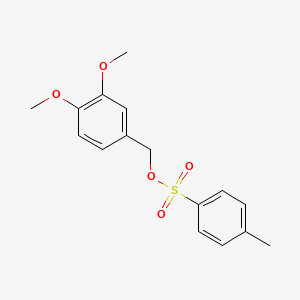
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)

